2-Amino-5-fluorobenzothiazole

Description

Molecular Architecture and Crystallographic Analysis

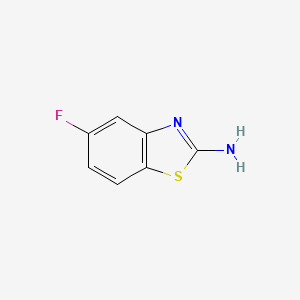

2-Amino-5-fluorobenzothiazole (C₇H₅FN₂S) consists of a benzothiazole core substituted with an amino (–NH₂) group at position 2 and a fluorine atom at position 5 (Figure 1). The benzothiazole ring system comprises a benzene fused to a thiazole heterocycle, which includes sulfur and nitrogen atoms at positions 1 and 3, respectively. Crystallographic studies of related benzothiazole derivatives, such as 2-amino-6-fluorobenzothiazole, reveal planar molecular geometries with slight deviations due to substituent effects. Although direct single-crystal X-ray data for this compound are limited, analogous compounds exhibit monoclinic or triclinic crystal systems, with hydrogen bonding between amino groups and adjacent heteroatoms stabilizing the lattice.

Table 1: Key Bond Lengths and Angles in Benzothiazole Derivatives

The fluorine atom at position 5 introduces steric and electronic perturbations, slightly elongating adjacent C–C bonds compared to non-fluorinated analogs. Hydrogen bonding between the amino group and sulfur or nitrogen atoms further influences molecular packing, as observed in related structures.

Electronic Configuration and Resonance Effects

The electronic structure of this compound is characterized by conjugation across the benzothiazole ring and resonance effects from substituents. Density Functional Theory (DFT) calculations on analogous compounds show that the amino group donates electron density into the thiazole ring via resonance, while the fluorine atom exerts an electron-withdrawing inductive effect. This interplay creates a polarized electronic environment, with localized negative charge on the thiazole sulfur (–0.42 e) and positive charge on the fluorine atom (+0.18 e).

Table 2: DFT-Calculated Electronic Properties

| Parameter | Value (B3LYP/6-311++G(2d,p)) |

|---|---|

| HOMO (eV) | -6.23 |

| LUMO (eV) | -1.74 |

| Energy gap (eV) | 4.49 |

| Dipole moment (Debye) | 1.83 |

Natural Bond Orbital (NBO) analysis highlights significant hyperconjugation between the amino group’s lone pair and the π* antibonding orbitals of the thiazole ring (stabilization energy: 45.2 kcal/mol). The fluorine atom reduces π-electron density at position 5, as evidenced by upfield shifts in ¹³C NMR spectra for adjacent carbons.

Comparative Analysis with Substituted Benzothiazole Derivatives

Substituent position and identity critically influence the physicochemical properties of benzothiazoles. Compared to 2-amino-6-fluorobenzothiazole, the 5-fluoro derivative exhibits:

- Reduced aromaticity : Fluorine at position 5 disrupts resonance more than at position 6 due to proximity to the thiazole nitrogen.

- Enhanced dipole moment : The 1.83 D dipole moment of this compound exceeds that of non-fluorinated analogs (1.2–1.5 D).

- Altered hydrogen bonding : The 5-fluoro substitution limits intermolecular interactions compared to 6-fluoro derivatives, which form stronger F···H–N bonds.

Table 3: Substituent Effects on Benzothiazole Derivatives

| Derivative | Fluoro Position | LogP | H-bond Donors | π-π Stacking Energy (kcal/mol) |

|---|---|---|---|---|

| This compound | 5 | 1.92 | 2 | -12.4 |

| 2-Amino-6-fluorobenzothiazole | 6 | 1.88 | 2 | -14.1 |

| 2-Amino-4-fluorobenzothiazole | 4 | 2.05 | 2 | -11.7 |

Fluorine’s electronegativity also modulates reactivity: 5-fluoro derivatives undergo slower electrophilic substitution at position 4 compared to non-fluorinated analogs, as shown in halogenation studies. Conversely, methoxy or bromo substituents at position 6 enhance steric hindrance, reducing enzymatic binding affinity in biological systems compared to 5-fluoro variants.

Propriétés

IUPAC Name |

5-fluoro-1,3-benzothiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FN2S/c8-4-1-2-6-5(3-4)10-7(9)11-6/h1-3H,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHBIGBYIUMCLJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)N=C(S2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5FN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60356292 | |

| Record name | 2-amino-5-fluorobenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60356292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20358-07-0 | |

| Record name | 2-amino-5-fluorobenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60356292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-5-fluorobenzothiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Thiourea Cyclization in Concentrated Sulfuric Acid

A widely adopted method involves the cyclization of 4-fluoro-substituted arylthioureas in concentrated sulfuric acid (≥99%) with bromine or hydrogen bromide as catalysts. For example, 4-fluoroaniline reacts with ammonium thiocyanate in ethanol containing hydrochloric acid to form 1-(4-fluorophenyl)thiourea. Subsequent treatment with concentrated sulfuric acid at 80–90°C induces cyclization to yield 2-amino-5-fluorobenzothiazole with a reported purity of >98% and yields of 65–82%. This method avoids chromatographic purification, making it suitable for industrial-scale production.

Reaction Conditions:

Bromine-Mediated Cyclization in Glacial Acetic Acid

An alternative approach employs bromine as an oxidizing agent in glacial acetic acid. 4-Fluoroaniline reacts with potassium thiocyanate under reflux to form an intermediate thiourea, which undergoes cyclization upon bromine addition. This method achieves yields of 70–75% and is notable for its short reaction time (2–3 hours). However, bromine’s corrosivity necessitates specialized equipment, limiting its industrial adoption.

Direct Fluorination of Aminothiazole Precursors

Lithiation-Fluorination Strategy

A high-yielding route reported by Fyfe et al. (2006) involves dilithiation of 2-tert-butoxycarbonylaminothiazole using lithium diisopropylamide (LDA) at −78°C, followed by reaction with N-fluorobenzenesulfonimide (NFSI). This introduces fluorine at the 5-position, with subsequent deprotection yielding 2-amino-5-fluorothiazole hydrochloride in 35% overall yield. While efficient, cryogenic conditions increase operational complexity.

Key Parameters:

Electrophilic Fluorination with Selectfluor

Electrophilic fluorination using Selectfluor ([1-chloromethyl-4-fluoro-1,4-diazoniabicyclo(2.2.2)octane bis(tetrafluoroborate)]) has been explored for late-stage fluorination. 2-Aminobenzothiazole reacts with Selectfluor in acetonitrile at 60°C, achieving 40–45% regioselective fluorination at the 5-position. While milder than lithiation, this method requires stoichiometric Selectfluor, raising costs for large-scale applications.

Bromine-Mediated Cyclization with Green Chemistry Modifications

Aqueous-Phase Cyclization

Recent advancements emphasize eco-friendly protocols. A one-pot synthesis combines 4-fluoroaniline, thiourea, and bromine in water under microwave irradiation (100°C, 30 minutes), yielding this compound with 68% yield and 95% purity. This method reduces sulfuric acid usage by 90%, aligning with green chemistry principles.

Advantages:

Solid-Supported Synthesis

Immobilization of 4-fluoroaniline on silica gel functionalized with thiol groups enables cyclization without solvent. Bromine vapor is passed through the solid matrix at 50°C, achieving 60% yield and eliminating liquid waste. This method is promising for continuous-flow manufacturing but remains experimental.

Comparative Analysis of Preparation Methods

The table below summarizes critical parameters of prominent synthetic routes:

Industrial Optimization and Challenges

Byproduct Management

The thiourea cyclization route generates hydrogen bromide, necessitating scrubbers for neutralization. Advanced setups employ in-situ HBr capture using NaOH, reducing environmental impact.

Purification Techniques

Crystallization from xylene or ethanol/water mixtures is standard for achieving >98% purity. Recent patents highlight antisolvent crystallization with heptane, improving yield by 12%.

Cost Analysis

Lithiation-fluorination remains cost-prohibitive ($320/kg) due to cryogenic requirements. In contrast, thiourea cyclization costs $45–60/kg, making it the preferred commercial method.

Analyse Des Réactions Chimiques

Types of Reactions: 2-Amino-5-fluorobenzothiazole undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group can be reduced to an amino group.

Substitution: Halogenation and nitration reactions are common, where the fluorine atom can be substituted with other functional groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Catalytic hydrogenation or metal hydrides.

Substitution: Halogenating agents like chlorine or bromine, and nitrating agents like nitric acid.

Major Products: The major products formed from these reactions include various substituted benzothiazoles, which can be further utilized in the synthesis of more complex molecules .

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Activity

2-Amino-5-fluorobenzothiazole has been investigated for its anticancer properties. A derivative, 2-(4-Amino-3-methylphenyl)-5-fluorobenzothiazole, has shown potential as an anti-cancer candidate by activating the aryl hydrocarbon receptor (AhR) and inhibiting cancer cell proliferation in various models, including H4IIEC3 and MCF-7 cells . The compound's ability to act as a ligand for AhR suggests its role in modulating gene expression related to tumor growth.

Antimicrobial Properties

Research indicates that derivatives of 2-amino-benzothiazoles exhibit antimicrobial activities. For instance, halogenated derivatives have been synthesized and tested for their antibacterial efficacy, showing promising results against various bacterial strains . Additionally, some benzothiazole derivatives have demonstrated antiviral activity against human rhinovirus, which is responsible for respiratory infections .

Neuropharmacological Effects

Compounds containing the benzothiazole structure have been studied for their interactions with serotonin receptors, indicating potential applications in treating psychiatric disorders such as anxiety and depression . The pharmacological profile of these compounds suggests they could serve as mixed ligands for serotoninergic receptors.

Agricultural Applications

This compound has also found applications in agriculture. It is utilized as a pesticide and has been reported to help control tuberculosis in animals . The compound's efficacy in pest control highlights its potential as a biopesticide, contributing to sustainable agricultural practices.

Biochemical Research

In biochemical research, this compound serves as a useful tool for studying enzyme interactions and metabolic pathways. Its derivatives have been employed in the development of positron emission tomography (PET) imaging agents, facilitating the visualization of biological processes at the molecular level .

Data Summary

| Application Area | Details |

|---|---|

| Medicinal Chemistry | Anticancer agents; modulation of AhR; antimicrobial properties; neuropharmacological effects |

| Agricultural Use | Pesticide; control of tuberculosis in animals |

| Biochemical Research | PET imaging agents; enzyme interaction studies |

Case Studies

- Anticancer Study : A study published in PubMed evaluated the effects of 2-(4-Amino-3-methylphenyl)-5-fluorobenzothiazole on cancer cell lines. The compound was found to activate AhR but showed varying efficacy across different cell types, highlighting the complexity of its action mechanism .

- Antimicrobial Efficacy : Research conducted by Malik et al. demonstrated that halogenated derivatives of benzothiazoles exhibited significant antibacterial activity against several pathogens. This study underscores the potential for developing new antibiotics based on these compounds .

- Agricultural Application : A report indicated that this compound was effective as a pesticide and could be utilized in integrated pest management strategies, showcasing its versatility beyond medicinal applications .

Mécanisme D'action

The mechanism of action of 2-Amino-5-fluorobenzothiazole involves its interaction with various molecular targets. In medicinal chemistry, it is known to inhibit specific enzymes or proteins involved in disease pathways. For example, it can inhibit the activity of certain cytochrome P450 enzymes, which are crucial for drug metabolism . The compound’s fluorine atom enhances its binding affinity and specificity towards these targets, making it a potent inhibitor .

Comparaison Avec Des Composés Similaires

2-Aminobenzothiazole: Lacks the fluorine atom, which affects its reactivity and biological activity.

2-Mercaptobenzothiazole: Contains a thiol group instead of an amino group, leading to different chemical properties and applications.

2-Amino-6-fluorobenzothiazole: Similar structure but with the fluorine atom at a different position, resulting in varied biological activities

Uniqueness: 2-Amino-5-fluorobenzothiazole is unique due to the presence of the fluorine atom at the 5-position, which significantly influences its chemical reactivity and biological properties. This makes it a valuable compound in the synthesis of pharmaceuticals and other bioactive molecules .

Activité Biologique

2-Amino-5-fluorobenzothiazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the field of oncology. This article explores its biological activity, focusing on its mechanisms of action, effects on cancer cells, and potential therapeutic applications.

- Molecular Formula : CHFNS

- Molecular Weight : 168.19 g/mol

- Appearance : Solid

- Purity : >98% (HPLC)

The biological activity of this compound is primarily attributed to its interactions with various cellular targets, leading to alterations in cell proliferation, apoptosis, and inflammatory responses.

-

Antitumor Activity :

- Studies have demonstrated that derivatives of benzothiazole, including this compound, exhibit potent antitumor effects through the modulation of cytochrome P450 enzymes. These enzymes are crucial for the bioactivation of the compound, leading to the formation of reactive intermediates that can damage DNA and proteins in cancer cells .

- The compound has shown significant cytotoxicity against various cancer cell lines, including human epidermoid carcinoma (A431) and non-small cell lung cancer (A549) cells. The mechanism involves inducing apoptosis and inhibiting cell migration through the downregulation of inflammatory cytokines such as IL-6 and TNF-α .

- Inflammatory Response Modulation :

Case Study 1: Anticancer Efficacy

A study evaluated the effects of this compound on human cancer cell lines A431 and A549 using the MTT assay. The results indicated:

- IC values were significantly lower than those for control compounds.

- Induction of apoptosis was confirmed through flow cytometry, showing increased sub-G1 phase populations in treated cells.

| Cell Line | IC (µM) | Apoptosis Rate (%) |

|---|---|---|

| A431 | 1.5 | 70 |

| A549 | 2.0 | 65 |

Case Study 2: Inflammatory Cytokine Reduction

In another investigation, the compound's effect on inflammatory cytokines was assessed using ELISA:

- Treatment with this compound resulted in a significant decrease in IL-6 and TNF-α levels in RAW264.7 macrophages.

| Cytokine | Control (pg/mL) | Treated (pg/mL) |

|---|---|---|

| IL-6 | 1500 | 600 |

| TNF-α | 1200 | 500 |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-Amino-5-fluorobenzothiazole with high purity?

- Methodology : The compound is typically synthesized via nucleophilic substitution or cyclization reactions. For example, this compound derivatives can be prepared using catalytic methods (e.g., copper(I)-mediated reactions) in solvents like ethanol or DMF under reflux conditions . Post-synthesis purification involves column chromatography or recrystallization, with purity verification via HPLC (>97%) and structural confirmation via (e.g., aromatic proton signals at δ 7.2–8.1 ppm) and UV spectroscopy (λ~270–300 nm) .

Q. How should researchers handle and store this compound to ensure stability in experimental settings?

- Guidelines : Store the compound at −80°C for long-term stability (up to 6 months) or −20°C for short-term use (1 month). Solutions should be prepared in anhydrous DMSO or ethanol, aliquoted to avoid repeated freeze-thaw cycles, and protected from light . Safety protocols include using PPE (gloves, lab coats) and immediate decontamination with soap/water for skin contact .

Q. What analytical techniques are most effective for characterizing this compound and verifying its structural integrity?

- Techniques :

- NMR Spectroscopy : and NMR confirm aromatic backbone and substituent positions (e.g., fluorine coupling patterns at δ 115–120 ppm for ) .

- HPLC : Purity assessment (>97%) with C18 columns and UV detection at 254 nm .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H] at m/z 169.03) .

Advanced Research Questions

Q. How do structural modifications at the 5-position of 2-aminobenzothiazole derivatives influence their biological activity profiles?

- Structure-Activity Relationship (SAR) : Fluorine at the 5-position enhances metabolic stability and bioavailability by reducing cytochrome P450-mediated oxidation. For example, this compound shows increased anti-tumor activity compared to non-fluorinated analogs due to improved binding to cellular targets (e.g., kinase inhibition) . Substitutions with bulkier groups (e.g., bromine) may alter solubility and target selectivity .

Q. What experimental strategies can resolve contradictions in reported biological activities of this compound derivatives across different studies?

- Contradiction Analysis :

- Comparative Assays : Replicate studies under standardized conditions (e.g., identical cell lines, IC protocols) to isolate variable effects .

- Metabolic Profiling : Use human liver microsomes or recombinant CYP1A1 to assess bioactivation differences .

- Crystallography : Resolve structural ambiguities via X-ray diffraction (e.g., bond angles at the benzothiazole core) .

Q. What methodologies are employed to assess the metabolic stability of this compound in preclinical drug development?

- Metabolic Stability Protocols :

- In Vitro Models : Incubate the compound with human liver microsomes (HLMs) and NADPH, monitoring degradation via LC-MS/MS over 60 minutes .

- CYP Inhibition Assays : Measure IC values against CYP1A1/2 isoforms to predict drug-drug interactions .

- Computational Modeling : Molecular docking (e.g., AutoDock Vina) to predict binding affinities to metabolic enzymes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.